

# Deuterated tizanidine physical and chemical characteristics

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## Compound of Interest

Compound Name: Tizanidine-d4

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An In-depth Technical Guide to the Physical and Chemical Characteristics of Deuterated Tizanidine

## Introduction

Tizanidine is a centrally acting  $\alpha_2$ -adrenergic agonist widely used for the management of muscle spasticity associated with conditions such as multiple sclerosis and spinal cord injury.[1][2][3] Deuteration, the selective replacement of hydrogen atoms with deuterium, is a strategy employed in drug development to potentially alter the pharmacokinetic and metabolic profiles of a molecule. This guide provides a detailed overview of the physical and chemical characteristics of deuterated tizanidine, intended for researchers, scientists, and drug development professionals.

## Physical and Chemical Properties

The physical and chemical properties of tizanidine and its deuterated forms are crucial for their formulation and delivery. While specific experimental data for deuterated tizanidine is not extensively available in public literature, the properties can be inferred from the well-documented characteristics of tizanidine and tizanidine hydrochloride. The primary effect of deuteration is an increase in molecular weight due to the replacement of hydrogen ( $^1\text{H}$ ) with deuterium ( $^2\text{H}$ ).

## Tizanidine (Base)

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>8</sub> ClN <sub>5</sub> S	[1][4]
Molecular Weight	253.71 g/mol	[1][4]
Appearance	White to off-white, fine crystalline powder	[2]
Odor	Odorless or with a faint characteristic odor	[2]
Solubility	Slightly soluble in water and methanol; solubility in water decreases as pH increases. Soluble in DMSO.	[2][5]
IUPAC Name	5-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine	[1]

## Tizanidine Hydrochloride

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>9</sub> Cl <sub>2</sub> N <sub>5</sub> S	[6][7][8]
Molecular Weight	290.17 g/mol	[2][6][7][8]
Solubility in Water	>20 mg/mL	
pKa (Strongest Basic)	7.49	[8]
Melting Point	289-290 °C (with decomposition)	[9]

## Deuterated Tizanidine

The molecular weight of deuterated tizanidine will increase by approximately 1.006 Da for each hydrogen atom replaced by deuterium. For instance, N-Acetyl **Tizanidine-d4** is a commercially available deuterated form.[10] A patent for deuterated tizanidine describes compositions with varying degrees of deuterium incorporation.[11]

## Experimental Protocols

### Synthesis of Tizanidine Hydrochloride

The following is a representative protocol for the synthesis of tizanidine hydrochloride, adapted from publicly available patent literature.[\[12\]](#)

#### Materials:

- Tizanidine base
- Acetic acid
- Acetone
- Activated charcoal
- Isopropanolic hydrogen chloride

#### Procedure:

- Add 12.0 g of tizanidine base to 26 ml of acetic acid.
- Heat the suspension to approximately 70-80°C while stirring until the solid dissolves.
- To this solution, add 55 ml of acetone and 1 g of activated charcoal.
- Stir the mixture for 15 minutes and then filter the solution.
- Acidify the hot filtrate by adding 10 ml of isopropanolic hydrogen chloride.
- Rapid crystallization of tizanidine hydrochloride will occur.
- Complete the crystallization by cooling the mixture to 0-5°C.
- Isolate the product by aspiration.

This process yields tizanidine hydrochloride with high purity.[\[12\]](#)

## Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method to determine the purity of tizanidine and its related compounds.<sup>[9]</sup><sup>[12]</sup>

Typical Conditions:

- Column: C18 reverse-phase column.
- Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
- Detection: UV detection at a wavelength appropriate for tizanidine (e.g., 230 nm).
- Temperature: Ambient or controlled column temperature.
- Flow Rate: Typically 1.0 mL/min.

This method is used to separate tizanidine from its impurities and degradation products.<sup>[13]</sup>

## Mechanism of Action and Signaling Pathway

Tizanidine is a potent, centrally acting myotonolytic agent that primarily affects spinal polysynaptic reflexes.<sup>[14]</sup> Its mechanism of action is centered on its agonistic activity at  $\alpha_2$ -adrenergic receptors in the central nervous system.<sup>[3]</sup><sup>[14]</sup><sup>[15]</sup>

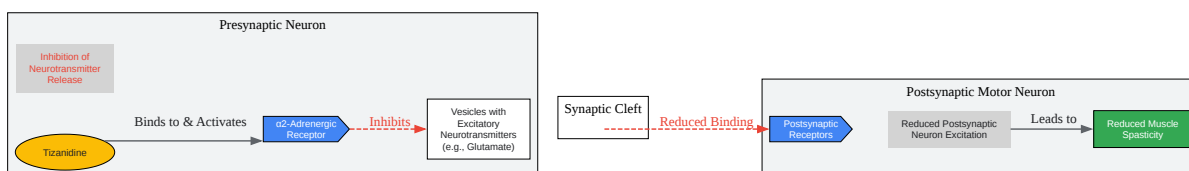
Key Steps in the Signaling Pathway:

- Tizanidine binds to and activates presynaptic  $\alpha_2$ -adrenergic receptors on motor neurons in the spinal cord.<sup>[15]</sup><sup>[16]</sup>
- This activation inhibits the release of excitatory neurotransmitters, such as norepinephrine, glutamate, and aspartate, from the presynaptic terminals.<sup>[15]</sup><sup>[16]</sup><sup>[17]</sup>
- The reduction in excitatory neurotransmitter release leads to a decrease in the firing of motor neurons that cause muscle spasms.<sup>[1]</sup><sup>[16]</sup>

- The overall effect is a reduction in muscle spasticity and hypertonia.[3]

Tizanidine has a stronger effect on polysynaptic pathways compared to monosynaptic reflexes.

[2][14][16]

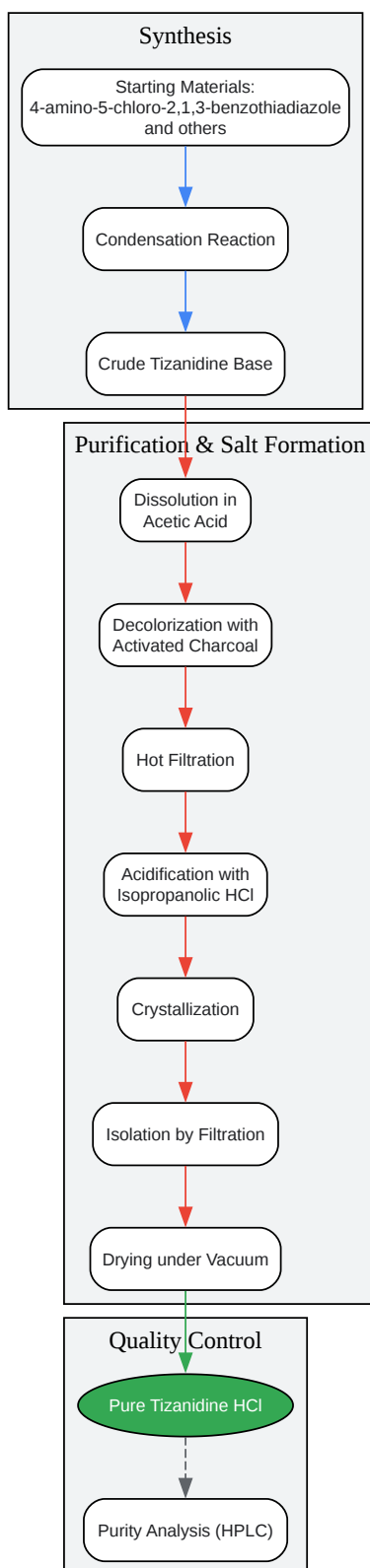


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Tizanidine's mechanism of action at the neuronal synapse.

## Experimental Workflow: Synthesis and Purification

The general workflow for the synthesis and purification of tizanidine hydrochloride involves several key stages, from the reaction of starting materials to the isolation of the final pure compound.



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General workflow for the synthesis and purification of tizanidine HCl.

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